molecular formula C13H16FN3O3S B225202 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide

4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide

Cat. No. B225202
M. Wt: 313.35 g/mol
InChI Key: VTWSXCMVTLVKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide, also known as FIPI, is a small molecule inhibitor that has been used in scientific research for its ability to inhibit the activity of phospholipase D (PLD). PLD is a key enzyme involved in various cellular processes, including membrane trafficking, signal transduction, and cell proliferation. Therefore, FIPI has been studied extensively for its potential therapeutic applications in diseases such as cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide inhibits the activity of PLD by binding to its catalytic domain, thereby preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This, in turn, leads to the inhibition of downstream signaling pathways that are regulated by phosphatidic acid.
Biochemical and Physiological Effects:
4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to have various biochemical and physiological effects in different cell types. For example, 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Furthermore, 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide in lab experiments is its specificity towards PLD. This allows researchers to study the specific role of PLD in various cellular processes without affecting other signaling pathways. Additionally, 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide is a small molecule inhibitor, which makes it easy to use and manipulate in various experimental settings. However, one of the limitations of using 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide is its potential toxicity towards non-targeted cells. Therefore, it is important to use appropriate controls and concentrations when using 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide in lab experiments.

Future Directions

There are several future directions for the use of 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide in scientific research. One potential direction is the development of more potent and selective PLD inhibitors that can be used in clinical settings. Additionally, 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide can be used in combination with other drugs to enhance their therapeutic efficacy. Furthermore, the role of PLD in various diseases, such as cancer and neurodegenerative disorders, can be further elucidated using 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide in preclinical and clinical studies.

Synthesis Methods

4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 4-fluoro-3-methoxybenzenesulfonyl chloride, which is then reacted with 3-amino-1-propanol to form 4-fluoro-N-(3-hydroxypropyl)-3-methoxybenzenesulfonamide. This intermediate product is then reacted with imidazole to form the final product, 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide.

Scientific Research Applications

4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been used extensively in scientific research for its ability to inhibit the activity of PLD. PLD is known to play a critical role in various cellular processes, including membrane trafficking, signal transduction, and cell proliferation. Therefore, 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been studied for its potential therapeutic applications in various diseases.

properties

Product Name

4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide

Molecular Formula

C13H16FN3O3S

Molecular Weight

313.35 g/mol

IUPAC Name

4-fluoro-N-(3-imidazol-1-ylpropyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C13H16FN3O3S/c1-20-13-9-11(3-4-12(13)14)21(18,19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10,16H,2,5,7H2,1H3

InChI Key

VTWSXCMVTLVKFD-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)F

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)F

solubility

46.2 [ug/mL]

Origin of Product

United States

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